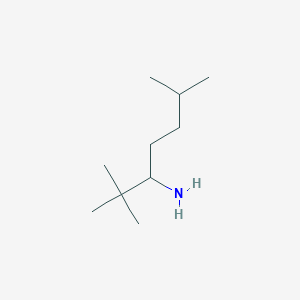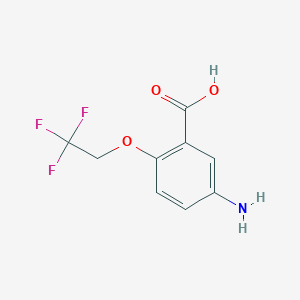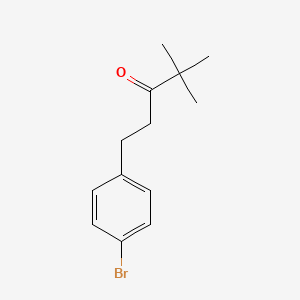胺 CAS No. 1153742-21-2](/img/structure/B1517930.png)
[(4-溴苯基)(吡啶-3-基)甲基](乙基)胺
描述
The compound (4-Bromophenyl)(pyridin-3-yl)methylamine is a substituted pyridine . It has a molecular weight of 291.19 . The IUPAC name for this compound is N-[(4-bromophenyl)(3-pyridinyl)methyl]ethanamine .
Molecular Structure Analysis
The InChI code for(4-Bromophenyl)(pyridin-3-yl)methylamine is 1S/C14H15BrN2/c1-2-17-14(12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h3-10,14,17H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
(4-Bromophenyl)(pyridin-3-yl)methylamine is an oil at room temperature .
科学研究应用
Application Summary
“(4-Bromophenyl)(pyridin-3-yl)methylamine” is a compound that has been used in the synthesis of biologically active pyridine derivatives . These derivatives have been tested as antimicrobial agents .
Methods of Application
The compound is used as a precursor in the synthesis of pyridine and thienopyridine derivatives . The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .
Results or Outcomes
The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans . Compounds 12a and 15 demonstrated the highest inhibition zone, with maximal antimicrobial activity against B. mycoides (33 mm) and C. albicans (29 mm), respectively . Compound 12a prevented the growth of E. coli, at MIC level of 0.0195 mg/mL, and B. mycoides and C. albicans at MIC level below than 0.0048 mg/mL, respectively . Additionally, compound 15 prevented the visible growth of E. coli, B. mycoides, and C. albicans at MIC values of >0.0048, 0.0098, and 0.039 mg/mL, respectively .
Synthesis of Imidazole Containing Compounds
Application Summary
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Methods of Application
The compound “(4-Bromophenyl)(pyridin-3-yl)methylamine” could potentially be used in the synthesis of imidazole containing compounds .
Results or Outcomes
Imidazole containing compounds have a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .
Synthesis of Thiazole Containing Compounds
Application Summary
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .
Methods of Application
The compound “(4-Bromophenyl)(pyridin-3-yl)methylamine” could potentially be used in the synthesis of thiazole containing compounds .
Results or Outcomes
Thiazoles have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis of Anti-Depressant Molecules
Application Summary
Depression is one of the most debilitating conditions in the world today . The synthesis of anti-depressant molecules is an important field of medicinal chemistry . “(4-Bromophenyl)(pyridin-3-yl)methylamine” could potentially be used in the synthesis of anti-depressant molecules .
Methods of Application
The compound could be used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . Key structural motifs included in anti-depressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Results or Outcomes
Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Inhibition of Collagen Prolyl-4-Hydroxylase
Application Summary
Collagen prolyl-4-hydroxylase is an enzyme that plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline . “(4-Bromophenyl)(pyridin-3-yl)methylamine” could potentially be used to synthesize inhibitors of this enzyme .
Methods of Application
The compound could be used in the synthesis of novel inhibitors of collagen prolyl-4-hydroxylase .
Results or Outcomes
The result of the hydroxyproline assay displayed that certain compounds synthesized from “(4-Bromophenyl)(pyridin-3-yl)methylamine” are potent inhibitors of collagen prolyl-4-hydroxylase .
属性
IUPAC Name |
N-[(4-bromophenyl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-2-17-14(12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h3-10,14,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIADRZHSZNPTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)Br)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromophenyl)(pyridin-3-yl)methyl](ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



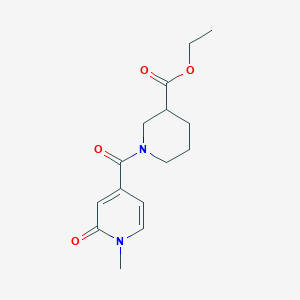
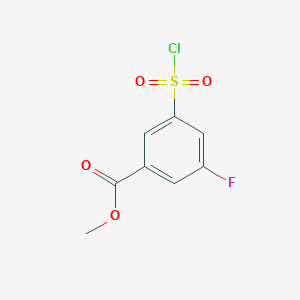
![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)
![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)
![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)
![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)
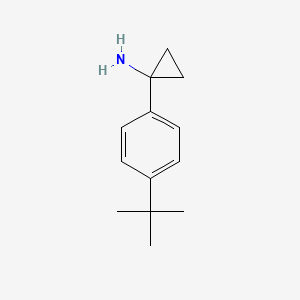
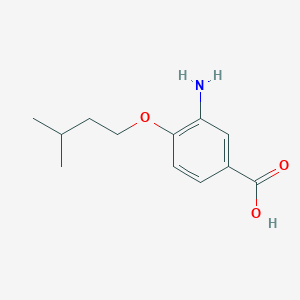
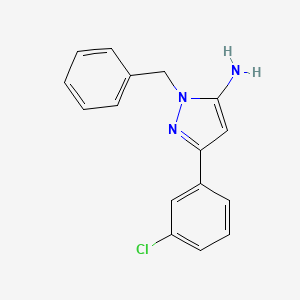
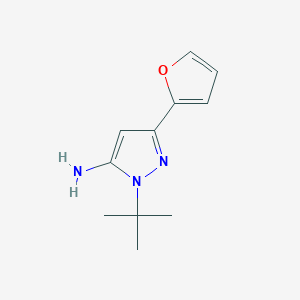
![2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517862.png)
